molecular formula C19H24N4O2S B4509667 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione

Cat. No.: B4509667
M. Wt: 372.5 g/mol
InChI Key: DIMVRRICQYQFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Piperazine Ring Formation: The piperazine ring is often synthesized by reacting ethylenediamine with a dihaloalkane.

    Coupling Reactions: The benzothiazole and piperazine rings are coupled using a suitable linker, such as a butane-1,4-dione moiety.

    Final Assembly: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine and a suitable electrophile.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(morpholin-1-yl)butane-1,4-dione
  • 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(piperidin-1-yl)butane-1,4-dione

Comparison:

  • Structural Differences: The primary difference lies in the ring structures attached to the butane-1,4-dione moiety.
  • Unique Properties: 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione may exhibit unique binding affinities and pharmacokinetic properties due to the presence of the pyrrolidine ring.

Properties

IUPAC Name

1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-pyrrolidin-1-ylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c24-17(21-9-3-4-10-21)7-8-18(25)22-11-13-23(14-12-22)19-15-5-1-2-6-16(15)26-20-19/h1-2,5-6H,3-4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMVRRICQYQFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione
Reactant of Route 2
Reactant of Route 2
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione
Reactant of Route 5
Reactant of Route 5
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione
Reactant of Route 6
Reactant of Route 6
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.